molecular formula C28H36N2O2 B10835593 3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one CAS No. 1092934-23-0

3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one

Cat. No.: B10835593
CAS No.: 1092934-23-0
M. Wt: 432.6 g/mol
InChI Key: OEJCMWCXCHXDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID29757691-Compound-8a is a synthetic organic compound designed as a small-molecule inhibitor of lymphoid-specific non-receptor tyrosine phosphatase (PTPN22). This enzyme is involved in the negative regulation of T-cell receptor signaling and is implicated in autoimmune diseases .

Preparation Methods

The synthesis of PMID29757691-Compound-8a involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve various reagents and catalysts to achieve the desired product . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, ensuring high yield and purity.

Chemical Reactions Analysis

PMID29757691-Compound-8a undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

PMID29757691-Compound-8a has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of tyrosine phosphatases.

    Biology: It helps in understanding the role of PTPN22 in T-cell receptor signaling and autoimmune diseases.

    Medicine: It has potential therapeutic applications in treating autoimmune diseases by inhibiting PTPN22.

    Industry: It can be used in the development of new drugs targeting tyrosine phosphatases.

Mechanism of Action

PMID29757691-Compound-8a exerts its effects by inhibiting the activity of lymphoid-specific non-receptor tyrosine phosphatase (PTPN22). This inhibition prevents the dephosphorylation of several kinase enzymes, thereby negatively regulating T-cell receptor signaling. The molecular targets and pathways involved include the T-cell receptor signaling pathway and various downstream kinases .

Comparison with Similar Compounds

PMID29757691-Compound-8a is unique in its specific inhibition of PTPN22. Similar compounds include:

Properties

CAS No.

1092934-23-0

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

3-piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one

InChI

InChI=1S/C28H36N2O2/c31-27(15-21-29-17-3-1-4-18-29)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(32)16-22-30-19-5-2-6-20-30/h7-14H,1-6,15-22H2

InChI Key

OEJCMWCXCHXDOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CCN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.